physical and chemical properties of diethyl 4-hydroxy-5-methylisophthalate
physical and chemical properties of diethyl 4-hydroxy-5-methylisophthalate
An In-depth Technical Guide to Diethyl 4-hydroxy-5-methylisophthalate
Introduction
Diethyl 4-hydroxy-5-methylisophthalate is a substituted aromatic dicarboxylic acid ester. As a member of the isophthalate family, it possesses a unique arrangement of functional groups—a hydroxyl group, a methyl group, and two diethyl ester groups on a benzene ring—that make it a valuable intermediate in organic synthesis. Its structure allows for a variety of chemical modifications, rendering it a versatile building block for more complex molecules, including those with potential applications in materials science and as precursors for pharmacologically active compounds. This guide provides a detailed examination of its physical and chemical properties, supported by methodologies for its characterization, aimed at researchers and professionals in chemical and pharmaceutical development.
Compound Identification and Structure
The fundamental identity of a chemical compound is established by its structure and nomenclature. Diethyl 4-hydroxy-5-methylisophthalate is systematically named based on IUPAC conventions, which precisely describe its molecular architecture.
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IUPAC Name: diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate[1][2]
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Molecular Structure:
Caption: 2D Structure of Diethyl 4-hydroxy-5-methylisophthalate.
Physical Properties
The physical properties of a compound are critical for its handling, purification, and formulation. The data below has been aggregated from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 252.263 g/mol | [1][2][3] |
| Appearance | Solid (predicted) | |
| Boiling Point | 355.9 °C at 760 mmHg | [3] |
| Density | 1.184 g/cm³ | [3] |
| Flash Point | 129.3 °C | [3] |
| Refractive Index | 1.529 | [3] |
| Topological Polar Surface Area | 72.83 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bonds | 6 | [3] |
Chemical Properties and Reactivity
The reactivity of diethyl 4-hydroxy-5-methylisophthalate is governed by its three key functional groups: a phenolic hydroxyl group, two ester moieties, and an activated aromatic ring.
Phenolic Hydroxyl Group
The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile, enabling reactions such as:
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Williamson Ether Synthesis: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions (e.g., K₂CO₃, NaH) to yield the corresponding ether. This is a common strategy for protecting the hydroxyl group or for synthesizing analogs.
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Esterification: Acylation with acid chlorides or anhydrides to form a phenolic ester.
Diethyl Ester Groups
The two ester groups are susceptible to nucleophilic acyl substitution.
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Hydrolysis: Under acidic or basic conditions, the esters can be hydrolyzed back to the corresponding dicarboxylic acid, 4-hydroxy-5-methylisophthalic acid. Basic hydrolysis (saponification) is typically irreversible and proceeds via a tetrahedral intermediate.
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Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the ethyl groups with other alkyl groups.
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Amidation: Reaction with amines, particularly at elevated temperatures, can convert the esters into amides.
Aromatic Ring
The benzene ring is electron-rich due to the activating effects of the hydroxyl (-OH) and methyl (-CH₃) groups, which are ortho- and para-directing. The positions ortho and para to these activators are sterically hindered or already substituted. The position ortho to the hydroxyl group and meta to the two ester groups is the most likely site for further electrophilic aromatic substitution, although the steric hindrance from the adjacent ester and methyl groups must be considered.
Spectral Properties (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
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Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) in the aromatic region (~7-8 ppm).
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Phenolic Proton: A broad singlet, whose chemical shift is dependent on solvent and concentration.
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Methyl Protons: A singlet around 2.2-2.5 ppm.
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Ethyl Ester Protons: Two sets of signals: a quartet for the -OCH₂- protons (~4.4 ppm) and a triplet for the terminal -CH₃ protons (~1.4 ppm), both with characteristic J-coupling.
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¹³C NMR: The carbon NMR spectrum would reveal:
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Carbonyl Carbons: Two signals for the ester carbonyls in the range of 165-170 ppm.
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Aromatic Carbons: Six distinct signals for the benzene ring carbons, with those attached to oxygen appearing further downfield.
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Alkyl Carbons: Signals for the methyl carbon and the two carbons of the ethyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to its functional groups:
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O-H Stretch: A broad band around 3300-3500 cm⁻¹ for the phenolic hydroxyl group.
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C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
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C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyls.
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C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the ester and phenol C-O bonds.
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Experimental Protocols for Characterization
To ensure scientific integrity, the physical and chemical properties of a synthesized compound must be verified experimentally. Below are standard protocols for characterizing a solid organic compound like diethyl 4-hydroxy-5-methylisophthalate.
Determination of Melting Point
The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility provides insights into the polarity of the molecule and is essential for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
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Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
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Procedure: Approximately 10-20 mg of the compound is added to 1 mL of each solvent in a test tube.
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Observation: The mixture is agitated (vortexed) at room temperature and observed for dissolution.
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Classification: Solubility is classified qualitatively (e.g., soluble, partially soluble, insoluble). For quantitative data, a saturated solution is prepared and analyzed.
Caption: Parallel Workflow for Solubility Assessment.
Spectroscopic Analysis (NMR)
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
Methodology:
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Sample Preparation: 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not already in the solvent.
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Data Acquisition: The NMR tube is placed in the spectrometer. ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) are acquired using standard pulse programs.
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Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
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Analysis: Chemical shifts, integration values (for ¹H), and coupling patterns are analyzed to assign signals to the molecular structure.
Potential Applications in Research and Development
Given its structure, diethyl 4-hydroxy-5-methylisophthalate is not typically an end-product but rather a strategic intermediate.
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Pharmaceutical Synthesis: It can serve as a scaffold for building larger molecules. The hydroxyl group provides a reactive handle for attaching other moieties, and the ester groups can be converted to amides or other functional groups to modulate properties like solubility and biological activity.
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Polymer and Materials Science: As a derivative of isophthalic acid, it can be used in the synthesis of specialty polyesters or other polymers where its specific substitution pattern can impart desired thermal or mechanical properties. The phenolic hydroxyl allows for its incorporation into polymer backbones or as a pendant group.
Conclusion
Diethyl 4-hydroxy-5-methylisophthalate is a well-defined organic compound with a versatile chemical nature. Its physical properties make it a manageable solid for laboratory use, while its trifunctional reactivity (phenol, diester, aromatic ring) offers multiple pathways for synthetic elaboration. A thorough characterization using standard analytical techniques is essential for confirming its identity and purity, thereby ensuring the reliability of its use in multi-step syntheses for drug discovery and materials science applications.
References
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ChemRadar. diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 | CAS Substance Database. [Link]
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ChemRadar. diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 | FCMD | Food Contact Materials Regulations Database. [Link]
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Mol-Instincts. 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIETHYL ESTER 7504-67-8 wiki. [Link]
Sources
- 1. diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 | CAS Substance Database | ChemRadar [chemradar.com]
- 2. diethyl 4-hydroxy-5-methyl-benzene-1,3-dicarboxylate CAS#7504-67-8 | FCMD | Food Contact Materials Regulations Database [chemradar.com]
- 3. guidechem.com [guidechem.com]
- 4. 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIETHYL ESTER | 7504-67-8 [chemicalbook.com]
